molecular formula C15H16Cl2N5O6+ B13828747 (2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13828747
M. Wt: 433.2 g/mol
InChI Key: IEVMENHZPOWVGO-NJMOVEGISA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Lamotrigine N2-glucuronide is a major metabolite of lamotrigine, a widely used second-generation antiepileptic drug. Lamotrigine is primarily used for the treatment of focal and generalized seizures in both adults and children. Following oral administration, lamotrigine is rapidly absorbed and undergoes extensive metabolism by glucuronidation, where approximately 75% of the dose is converted to lamotrigine N2-glucuronide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lamotrigine N2-glucuronide is synthesized through the glucuronidation of lamotrigine. This process is primarily catalyzed by the uridine-diphosphate-glucuronosyltransferase (UGT) family of enzymes, specifically the 1A4 and 2B7 isoforms . The reaction involves the conjugation of lamotrigine with glucuronic acid, resulting in the formation of lamotrigine N2-glucuronide.

Industrial Production Methods: Industrial production of lamotrigine N2-glucuronide typically involves the use of recombinant UGT enzymes to catalyze the glucuronidation reaction. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure efficient conversion of lamotrigine to its glucuronide metabolite .

Chemical Reactions Analysis

Types of Reactions: Lamotrigine N2-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to lamotrigine, facilitated by UGT enzymes .

Common Reagents and Conditions: The glucuronidation reaction requires lamotrigine, glucuronic acid, and UGT enzymes. The reaction is typically carried out in an aqueous buffer solution at physiological pH and temperature to mimic the conditions in the human body .

Major Products: The major product of the glucuronidation reaction is lamotrigine N2-glucuronide. This metabolite is then excreted from the body via the urinary system .

Scientific Research Applications

Lamotrigine N2-glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used to study the metabolic pathways of lamotrigine and to monitor therapeutic drug levels in patients. The compound is also utilized in the development of analytical methods for the quantification of lamotrigine and its metabolites in biological samples .

Comparison with Similar Compounds

Lamotrigine N2-glucuronide is unique in its specific glucuronidation pathway and its role as a major metabolite of lamotrigine. Similar compounds include other glucuronide metabolites of antiepileptic drugs, such as valproic acid glucuronide and carbamazepine glucuronide. These compounds also undergo glucuronidation as a means of detoxification and excretion, but they differ in their parent drug structures and specific metabolic pathways .

Properties

Molecular Formula

C15H16Cl2N5O6+

Molecular Weight

433.2 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H15Cl2N5O6/c16-5-3-1-2-4(6(5)17)7-12(18)20-15(19)22(21-7)13-10(25)8(23)9(24)11(28-13)14(26)27/h1-3,8-11,13,23-25H,(H4,18,19,20,26,27)/p+1/t8-,9-,10+,11-,13?/m0/s1

InChI Key

IEVMENHZPOWVGO-NJMOVEGISA-O

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)C3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)C3C(C(C(C(O3)C(=O)O)O)O)O)N)N

Origin of Product

United States

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